

Unveiling EPA Method 533: A Technical Guide to PFAS Analysis in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AT-533	
Cat. No.:	B10854662	Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the U.S. Environmental Protection Agency (EPA) Method 533, a critical tool for the detection of per- and polyfluoroalkyl substances (PFAS) in drinking water. Tailored for researchers, scientists, and drug development professionals, this document outlines the method's scope, limitations, and a detailed breakdown of its analytical procedures.

EPA Method 533 is a solid phase extraction (SPE) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the determination of select PFAS in drinking water.[1][2][3][4] The method employs isotope dilution, which enhances accuracy by minimizing the effects of the sample matrix.[5][6] It specifically targets a range of "short-chain" PFAS (those with carbon chain lengths of 4 to 12), which may not be covered by other methods like EPA 537.1.[7][8]

Scope and Analyte List

The primary application of EPA Method 533 is the quantitative analysis of 25 specific PFAS compounds in drinking water.[7] This method is crucial for monitoring the presence of these persistent environmental contaminants and ensuring the safety of public water supplies. The comprehensive list of analytes targeted by EPA Method 533 is detailed in the table below.

Table 1: EPA Method 533 Analyte List

Analyte Name	Abbreviation
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid	11CI-PF3OUdS
9-Chlorohexadecafluoro-3-oxanonane-1-sulfonic acid	9CI-PF3ONS
4,8-Dioxa-3H-perfluorononanoic acid	ADONA
Hexafluoropropylene oxide dimer acid	HFPO-DA (GenX)
Nonafluoro-3,6-dioxaheptanoic acid	NFDHA
Perfluorobutanoic acid	PFBA
Perfluorobutanesulfonic acid	PFBS
Perfluorodecanoic acid	PFDA
Perfluorododecanoic acid	PFDoA
Perfluoro(2-ethoxyethane)sulfonic acid	PFEESA
Perfluoroheptanoic acid	PFHpA
Perfluoroheptanesulfonic acid	PFHpS
Perfluorohexanoic acid	PFHxA
Perfluorohexanesulfonic acid	PFHxS
Perfluoro-3-methoxypropanoic acid	PFMPA
Perfluoro-4-methoxybutanoic acid	PFMBA
Perfluorononanoic acid	PFNA
Perfluorooctanoic acid	PFOA
Perfluorooctanesulfonic acid	PFOS
Perfluoropentanoic acid	PFPeA
Perfluoropentanesulfonic acid	PFPeS
Perfluoroundecanoic acid	PFUnA

1H,1H, 2H, 2H-Perfluorodecane sulfonic acid	8:2FTS
1H,1H, 2H, 2H-Perfluorohexane sulfonic acid	4:2FTS
1H,1H, 2H, 2H-Perfluorooctane sulfonic acid	6:2FTS

Source:[5][9]

Quantitative Data Summary

The performance of EPA Method 533 is characterized by its low detection capabilities. The Minimum Reporting Level (MRL) is a key metric, with demonstrated "in-sample" MRLs as low as 2 ng/L for most analytes and 4 ng/L for PFHpA.[10][11] Laboratories must demonstrate that their background levels of PFAS are below one-third of the MRL to avoid false positives.[12][13]

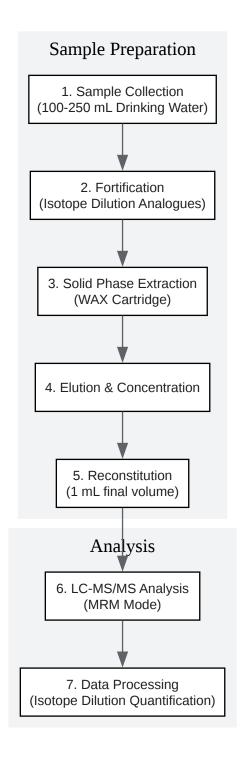
Table 2: Method Performance and Quality Control

Parameter	Requirement
Minimum Reporting Level (MRL)	Typically 2-4 ng/L in-sample.[10][11]
Isotope Dilution Analogue Recovery	50-200% in field and QC samples.[11]
Isotope Performance Standard Area	50-150% of the average area from the initial calibration.[11]
Calibration	At least five levels, with the lowest at or below the MRL.[1]
Sample Volume	100-250 mL.[3]

Experimental Protocols

The successful implementation of EPA Method 533 relies on meticulous adherence to its experimental protocol. The following is a detailed methodology for the key steps involved.

- 1. Sample Collection and Preservation:
- Samples are collected in polypropylene bottles.



- Preservation involves the addition of ammonium acetate. The sample pH should be verified to be between 6.0 and 8.0.[14]
- 2. Sample Preparation (Solid Phase Extraction):
- A 100–250 mL water sample is fortified with isotopically labeled isotope dilution analogues.
 [2][3]
- The sample is passed through a weak anion exchange (WAX) solid phase extraction (SPE) cartridge.[6][8][15]
- The cartridge is rinsed with aqueous ammonium acetate followed by methanol.[2][3]
- Analytes are eluted from the cartridge with methanol containing ammonium hydroxide.[2][3]
- The eluate is concentrated to dryness under a gentle stream of nitrogen in a heated water bath (55–60 °C).[2][14]
- The extract is reconstituted to a final volume of 1.0 mL with 20% water in methanol (v/v) and spiked with isotope performance standards.[2][3][14]
- 3. Instrumental Analysis (LC-MS/MS):
- Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)
 in Multiple Reaction Monitoring (MRM) mode.[1][2]
- A delay column is often used to separate any background PFAS contamination originating from the LC system itself.[7]
- The mobile phases typically consist of water with ammonium acetate and methanol.[10]

Visualizing the Workflow and Scope

To better illustrate the logical flow and boundaries of EPA Method 533, the following diagrams have been generated.

Click to download full resolution via product page

Figure 1: EPA Method 533 Experimental Workflow

Click to download full resolution via product page

Figure 2: Scope and Limitations of EPA Method 533

Limitations and Considerations

While a robust method, EPA 533 has several limitations that analysts must consider:

- Matrix Interferences: Although isotope dilution minimizes matrix effects, co-extracted contaminants from the sample can still cause interference.[1]
- Background Contamination: The high sensitivity of the method makes it susceptible to background PFAS contamination from laboratory equipment, reagents, and supplies.[1][12]
 Rigorous quality control, including the analysis of laboratory reagent blanks, is essential.[3]
- Analyte Specificity: The method is validated only for the 25 listed PFAS and may not be suitable for other compounds without modification and validation.
- Long-Chain PFAS Solubility: The final extract composition, optimized for short-chain PFAS,
 may lead to reduced solubility and potential accuracy issues for longer-chain compounds.[7]

In conclusion, EPA Method 533 provides a standardized and validated approach for the determination of a critical list of PFAS in drinking water. A thorough understanding of its scope, experimental protocols, and inherent limitations is paramount for generating accurate and reliable data, which is essential for both regulatory compliance and public health protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NEMI Method Summary 533 [nemi.gov]
- 2. settek.com [settek.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. EPA Method 533 the Newest PFAS Method is Officially Released with Scientific Validation Support from Merit Laboratories Merit Laboratories, Inc. [meritlabs.com]
- 6. Improved EPA Method 533 Accuracy | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Restek Article [restek.com]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. unitedchem.com [unitedchem.com]
- 15. phenomenex.com [phenomenex.com]
- To cite this document: BenchChem. [Unveiling EPA Method 533: A Technical Guide to PFAS Analysis in Drinking Water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854662#scope-and-limitations-of-epa-method-533-analyte-list]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com